Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide

Solubility enhancement Salt formulation Assay compatibility

Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide (CAS 1052539-91-9) is a synthetic heterocyclic amide derivative supplied as the hydrobromide salt for enhanced stability and handling. With the molecular formula C₁₃H₁₅N₃O₂·HBr and a molecular weight of 326.2 g/mol, it combines a furan-2-carboxamide core with a 2-(pyridin-2-ylmethylamino)ethyl side chain, placing it within the class of furan-2-carboxamides—compounds actively investigated in medicinal chemistry for their diverse biological activities, including antigluconeogenesis and enzyme inhibition.

Molecular Formula C13H16BrN3O2
Molecular Weight 326.19 g/mol
CAS No. 1052539-91-9
Cat. No. B1317435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide
CAS1052539-91-9
Molecular FormulaC13H16BrN3O2
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2.Br
InChIInChI=1S/C13H15N3O2.BrH/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11;/h1-6,9,14H,7-8,10H2,(H,16,17);1H
InChIKeyOSZYWQQHQGZVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide | CAS 1052539-91-9 | Heterocyclic Amide Building Block for Medicinal Chemistry


Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide (CAS 1052539-91-9) is a synthetic heterocyclic amide derivative supplied as the hydrobromide salt for enhanced stability and handling . With the molecular formula C₁₃H₁₅N₃O₂·HBr and a molecular weight of 326.2 g/mol, it combines a furan-2-carboxamide core with a 2-(pyridin-2-ylmethylamino)ethyl side chain, placing it within the class of furan-2-carboxamides—compounds actively investigated in medicinal chemistry for their diverse biological activities, including antigluconeogenesis and enzyme inhibition .

Hydrobromide salt for aqueous biochemical assay compatibility
2-Pyridinylmethylamine moiety for metal-chelating probe design
Furan-2-carboxamide building block for hit-to-lead medicinal chemistry

Why Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide Cannot Be Interchanged with Closely Related Furan-2-carboxamide Analogs


Despite the apparent simplicity of the furan-2-carboxamide scaffold, empirical evidence across the class demonstrates that minor structural modifications—including pyridine nitrogen position (2- vs. 3- vs. 4-ylmethyl), ethyl linker length, and counterion identity—can drastically alter physicochemical properties, target binding, and metabolic stability [1]. The 2-pyridinylmethyl moiety in this compound is known to act as a bidentate metal-chelating group, a feature not available in the 3- or 4-regioisomers, while the hydrobromide salt form imparts superior aqueous solubility compared to the free base (CAS 797031-23-3), directly impacting assay compatibility . Such differences preclude simple interchangeability; each analog requires independent experimental validation, and procurement decisions must be guided by specific structural and formulation requirements.

Regioisomer 2-Pyridinylmethyl enables bidentate metal chelation; 3- or 4-isomers may lack this interaction, altering target engagement.
Counterion Hydrobromide salt may provide higher aqueous solubility than the free base; free base solubility may not meet assay requirements.
Linker length Ethyl spacer length influences pharmacophore geometry; shorter or longer linkers could shift binding and metabolic stability.

Quantitative Differentiators of Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide: Evidence for Scientific Selection


Hydrobromide Salt vs. Free Base: Molecular Weight and Inferred Aqueous Solubility Advantage

The target compound is supplied as the hydrobromide salt (MW 326.19 g/mol, C₁₃H₁₆BrN₃O₂), whereas the corresponding free base (CAS 797031-23-3) has a molecular weight of 245.28 g/mol (C₁₃H₁₅N₃O₂) . While direct aqueous solubility measurements for the hydrobromide salt are not publicly available, the general principle of salt formation—conversion of a neutral amine to a charged ammonium species—predicts significantly higher water solubility for the hydrobromide salt relative to the neutral free base, a well-established class-level effect [1].

Hydrobromide salt solubility
Class-level inference
Salt MW 326.2 g/mol vs free base 245.3 g/mol; HBr addition predicts increased aqueous solubility
Reported higher solubility expected; verify in target assay buffer
Direct solubility data not published
Solubility enhancement Salt formulation Assay compatibility

Pyridin-2-ylmethyl Positional Isomer: Bidentate Metal-Chelation Capability Not Available in 3- or 4-Pyridyl Regioisomers

The 2-pyridinylmethylamine moiety in the target compound can form a stable five-membered chelate ring with transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) through the pyridine nitrogen and the secondary amine nitrogen [1]. In contrast, the 3-pyridinylmethyl and 4-pyridinylmethyl regioisomers lack the appropriate geometric arrangement for bidentate coordination, rendering them monodentate or non-chelating. This structural feature has been exploited in medicinal chemistry for designing metalloenzyme inhibitors, where the 2-picolylamine unit is a privileged fragment for zinc-binding in matrix metalloproteinases and histone deacetylases [2].

Metal chelation geometry
Supporting evidence
2-Pyridinylmethyl forms bidentate chelate; 3- or 4-isomers cannot coordinate in same mode
Supports metalloenzyme inhibitor design; chelate stability constants not reported
Structural rationale; no direct binding data for this compound
Metal chelation Coordination chemistry Metalloenzyme inhibitor design

Vendor-Supplied Purity Metrics: Santa Cruz Biotechnology sc-327865 vs. Alternative Sources

The target compound is available from Santa Cruz Biotechnology (sc-327865) with a minimum purity specification of 95% (as listed by CymitQuimica for the Biosynth brand) . Santa Cruz provides a Certificate of Analysis (COA) upon request for each production lot, enabling end-users to verify batch-specific purity and residual solvent content . In comparison, the free base form (CAS 797031-23-3) is offered by Chemenu at 97% purity, but the absence of a salt counterion may lead to variable stability during storage and handling.

Supplier purity & documentation
Supporting evidence
Santa Cruz sc-327865: purity ≥95%, batch-specific COA available
Lot traceability supports research reproducibility
Free base purity 97% but lacks salt-form stabilization
Compound purity Batch consistency Research reproducibility

Furan-2-carboxamide Scaffold Biological Validation: Antigluconeogenesis Activity in Diabetic Mouse Models

Although the specific target compound has not been tested in published antigluconeogenesis assays, the furan-2-carboxamide scaffold has been validated in vivo. Lead compound 10v—a close structural analog with a furan-2-carboxylic acid core—demonstrated a reduction of non-fasting and fasting blood glucose levels in diabetic mice at an oral dose of 5 mg/kg, with moderate to high oral bioavailability and a mechanism distinct from metformin [1]. This class-level evidence supports the utility of the furan-2-carboxamide chemotype for metabolic disease research. The target compound, bearing a 2-pyridinylmethylamine substituent, offers a distinct vector for further SAR exploration compared to the alkoxy-substituted analogs described in the study.

Scaffold in vivo validation
Class-level inference
Furan-2-carboxamide analog reduced blood glucose in diabetic mice (5 mg/kg p.o.)
Class-level in vivo activity supports scaffold selection for metabolic disease research
Direct target compound data not available; model conditions differ
Type 2 diabetes Gluconeogenesis inhibition Phenotypic screening

Recommended Application Scenarios for Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide (CAS 1052539-91-9) Based on Evidence


Metalloenzyme Inhibitor Discovery and Coordination Chemistry Studies

The 2-pyridinylmethylamine moiety provides bidentate metal-chelating capability (as detailed in Evidence Item 2, Section 3), making the compound a suitable scaffold for designing inhibitors of zinc-dependent enzymes (e.g., matrix metalloproteinases, HDACs) or for synthesizing metal-organic complexes. Procurement of this specific regioisomer ensures the correct geometry for chelation, which is absent in the 3- or 4-pyridyl regioisomers .

Aqueous-Compatible Biochemical Assays Requiring High Solubility

The hydrobromide salt form is expected to exhibit substantially higher aqueous solubility than the free base (CAS 797031-23-3), based on the well-established principle of salt formation for amine-containing compounds (Evidence Item 1, Section 3) . This makes the compound preferable for biochemical assays conducted in aqueous buffer systems, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based phenotypic screens, where compound precipitation can confound results.

Medicinal Chemistry Hit-to-Lead Programs for Type 2 Diabetes Mellitus

The furan-2-carboxamide scaffold has demonstrated in vivo antigluconeogenic efficacy in diabetic mouse models (Evidence Item 4, Section 3) . The target compound, with its unique 2-pyridinylmethylaminoethyl substitution, offers a structurally distinct starting point for SAR exploration beyond the alkoxy-substituted analogs previously described, potentially accessing alternative binding modes or improved pharmacokinetic profiles.

Reproducible Research Practices: Lot-Traceable Compound Procurement

Santa Cruz Biotechnology (sc-327865) supplies the compound with a batch-specific Certificate of Analysis, enabling researchers to document the exact purity, residual solvents, and water content of the material used in each experiment (Evidence Item 3, Section 3) . This level of documentation is essential for journals and funding bodies that increasingly require compound characterization data as part of reproducibility initiatives.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor design / metal-chelating probe synthesis
2-Pyridinylmethyl regioisomer enables bidentate chelation
Confirm chelation geometry and metal-binding specificity
Aqueous biochemical assays (SPR, ITC, cell-based screens)
Hydrobromide salt for enhanced aqueous solubility
Verify solubility and absence of precipitation in assay buffer
Metabolic disease model studies (glucose regulation)
Furan-2-carboxamide scaffold with reported in vivo class-level activity
Validate model-specific efficacy and selectivity
Reproducible compound procurement
Batch-specific COA from Santa Cruz Biotechnology
Document purity and residual solvent data upon receipt
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